An In-depth Technical Guide to the Basic Properties of H-Phe-OMe.hydrochloride
An In-depth Technical Guide to the Basic Properties of H-Phe-OMe.hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.hydrochloride). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a critical building block in peptide synthesis and other advanced chemical applications.
Chemical and Physical Properties
H-Phe-OMe.hydrochloride is the hydrochloride salt of the methyl ester of L-phenylalanine, a common intermediate in synthetic organic chemistry.[1][2] It is primarily used as a protected amino acid building block in both solid-phase and solution-phase peptide synthesis.[1] The presence of the methyl ester protects the carboxylic acid functionality, while the hydrochloride salt of the amine allows for controlled deprotection and coupling reactions.
General Properties
| Property | Value | Source(s) |
| Chemical Name | L-Phenylalanine methyl ester hydrochloride | [1] |
| Synonyms | H-Phe-OMe.HCl, Methyl L-phenylalaninate hydrochloride | [1][3] |
| CAS Number | 7524-50-7 | [3] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |
| Molecular Weight | 215.68 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
Physicochemical Data
| Parameter | Value | Source(s) |
| Melting Point | 158-162 °C | [1] |
| Solubility | Soluble in methanol, DMSO. | [4] |
| Optical Rotation | [α]²⁰/D +32.4° to +39.0° (c=2 in Ethanol) | [5] |
| pKa | Data not readily available in the public domain. The pKa of the α-amino group is expected to be lower than that of free phenylalanine (approx. 9.1) due to the esterification of the carboxyl group. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of H-Phe-OMe.hydrochloride. Below are representative data, though specific spectra should be acquired for each batch.
¹H NMR Spectroscopy
A proton NMR spectrum of H-Phe-OMe.hydrochloride will exhibit characteristic signals corresponding to the aromatic protons of the phenyl ring, the methine proton at the alpha-carbon, the diastereotopic methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl protons of the ester.
Representative ¹H NMR Data (D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 7.45 - 7.28 | m | 5H | Aromatic (C₆H₅) | |
| 4.42 | dd | 1H | α-CH | J = 5.2, 7.4 |
| 3.82 | s | 3H | OCH₃ | |
| 3.34 | dd | 1H | β-CH₂ | J = 14.6, 5.2 |
| 3.21 | dd | 1H | β-CH₂ | J = 14.6, 7.4 |
Source: Based on literature data.[6] Specific shifts may vary based on solvent and instrument.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Representative ¹³C NMR Data (D₂O)
| Chemical Shift (δ) ppm | Assignment |
| 170.1 | C=O (Ester) |
| 133.7 | Aromatic C (quaternary) |
| 129.4 | Aromatic CH |
| 129.3 | Aromatic CH |
| 128.2 | Aromatic CH |
| 54.1 | α-CH |
| 53.6 | OCH₃ |
| 35.6 | β-CH₂ |
Source: Based on literature data.[6] Specific shifts may vary based on solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in H-Phe-OMe.hydrochloride.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~3000-2800 | Aliphatic C-H stretch (amine salt) |
| ~1740 | C=O stretch (ester) |
| ~1600, ~1495 | Aromatic C=C stretch |
| ~1220 | C-O stretch (ester) |
Note: The broad absorptions in the 3000-2800 cm⁻¹ region are characteristic of the ammonium (B1175870) hydrochloride salt.
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of H-Phe-OMe.hydrochloride.
Determination of Melting Point
Objective: To determine the temperature range over which the solid H-Phe-OMe.hydrochloride transitions to a liquid.
Methodology:
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A small, dry sample of H-Phe-OMe.hydrochloride is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 2 °C/min) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution nuclear magnetic resonance spectra for structural elucidation.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of H-Phe-OMe.hydrochloride is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard proton NMR pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Approximately 1-2 mg of H-Phe-OMe.hydrochloride is combined with ~100 mg of dry potassium bromide (KBr) powder.
-
The mixture is thoroughly ground to a very fine powder using an agate mortar and pestle.
-
The powdered mixture is placed into a pellet die and compressed under high pressure to form a thin, transparent pellet.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
A background spectrum of the empty spectrometer is recorded, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Visualizations
Chemical Structure
Caption: Chemical structure of H-Phe-OMe.hydrochloride.
Experimental Workflow: Peptide Coupling
The following diagram illustrates a typical workflow for a solution-phase peptide coupling reaction utilizing H-Phe-OMe.hydrochloride.
Caption: Workflow for a typical solution-phase peptide coupling.
References
- 1. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]
- 2. peptide.com [peptide.com]
- 3. chemscene.com [chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-Phenylalanine Methyl Ester Hydrochloride 7524-50-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. rsc.org [rsc.org]
